3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14783085
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O2S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27) |
| Standard InChI Key | CHVZWGCDYOPRHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure consists of three primary components:
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Indole moiety: A bicyclic aromatic system with an acetyl group at the 3-position.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a pyridine group at the 4-position.
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Propanamide linker: A three-carbon chain connecting the indole and thiazole groups, terminating in an amide functional group .
This configuration creates a planar aromatic system with multiple sites for hydrogen bonding and π-π interactions, which are critical for biological target engagement. The acetyl group on the indole ring enhances electron-withdrawing effects, potentially influencing reactivity and binding affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₂S | |
| Molecular Weight | 390.5 g/mol | |
| CAS Registry Number | 1324074-83-0 | |
| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Stereochemical and Conformational Features
The compound lacks chiral centers, as confirmed by its InChI descriptor (InChI=1S/C21H18N4O2S...), which indicates a single enantiomeric form . Molecular dynamics simulations predict that the thiazole and pyridine rings adopt a coplanar orientation due to conjugation, while the indole group rotates freely around the propanamide linker . This flexibility may enable adaptation to diverse binding pockets in biological targets.
Synthesis and Manufacturing Considerations
Proposed Synthetic Pathways
While explicit details of the compound’s synthesis are unavailable in public literature, analogous structures suggest a multi-step approach:
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Indole functionalization: Acetylation of 1H-indole at the 3-position using acetic anhydride under acidic conditions.
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Thiazole formation: Cyclization of a thiourea derivative with α-bromo ketones to generate the 4-(pyridin-3-yl)thiazol-2-amine intermediate.
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Amide coupling: Reaction of 3-(3-acetylindol-1-yl)propanoic acid with the thiazole-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | Acetic anhydride, H₂SO₄, 80°C | Microwave-assisted synthesis |
| 2 | Thiourea, pyridine-3-carboxaldehyde, H₂O/EtOH | Catalytic FeCl₃ |
| 3 | EDC, HOBt, DMF, RT | Solid-phase peptide synthesis |
Continuous flow reactors could enhance scalability and purity by minimizing side reactions, though this remains speculative without experimental validation .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Key Features | Therapeutic Area |
|---|---|---|
| Target Compound | Indole-thiazole-pyridine hybrid | Hypothetical kinase inhibition |
| Dasatinib (BMS-354825) | Thiazole-carboxamide | BCR-ABL tyrosine kinase inhibition |
| Ondansetron | Indole-carboxamide | 5-HT₃ receptor antagonism |
| Acotiamide (ST-0514) | Thiazole-bis(isopropyl)amine | Gastroprokinetic agent |
The target compound’s uniqueness lies in its fusion of indole and thiazole systems, which could enable dual-targeting mechanisms—a strategy gaining traction in polypharmacology .
Future Research Directions
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Synthetic optimization: Screen catalysts for amide coupling to improve yields beyond hypothetical 40–60% .
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In vitro profiling: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) and cytotoxicity screens.
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Computational modeling: Molecular docking studies against PDB-deposited kinase structures (e.g., 1M17, 3WZE).
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